molecular formula C4H4BrF2N3 B6182691 4-bromo-5-(difluoromethyl)-2-methyl-2H-1,2,3-triazole CAS No. 2703774-40-5

4-bromo-5-(difluoromethyl)-2-methyl-2H-1,2,3-triazole

Numéro de catalogue B6182691
Numéro CAS: 2703774-40-5
Poids moléculaire: 212
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-bromo-5-(difluoromethyl)-2-methyl-2H-1,2,3-triazole (4-BDFM-2M-2H-1,2,3-T) is a synthetic triazole compound with a variety of applications in scientific research. This compound has been studied for its ability to act as a potent inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. It has also been studied for its potential to act as an anti-tumor agent, and has been used in various cancer research studies. Additionally, 4-BDFM-2M-2H-1,2,3-T has been shown to have anti-inflammatory properties and can be used in the treatment of asthma.

Applications De Recherche Scientifique

4-BDFM-2M-2H-1,2,3-T has been studied for its potential to act as a potent inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. This compound has also been studied for its potential to act as an anti-tumor agent, and has been used in various cancer research studies. Additionally, 4-BDFM-2M-2H-1,2,3-T has been shown to have anti-inflammatory properties and can be used in the treatment of asthma.

Mécanisme D'action

The mechanism of action of 4-BDFM-2M-2H-1,2,3-T is not yet fully understood. It is believed that this compound binds to the heme group of cytochrome P450 enzymes, which inhibits their ability to metabolize drugs and other xenobiotics. This inhibition can lead to increased drug efficacy and reduced side effects. Additionally, 4-BDFM-2M-2H-1,2,3-T has been shown to have anti-inflammatory properties and can be used in the treatment of asthma.
Biochemical and Physiological Effects
4-BDFM-2M-2H-1,2,3-T has been studied for its potential to act as a potent inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. This inhibition can lead to increased drug efficacy and reduced side effects. Additionally, 4-BDFM-2M-2H-1,2,3-T has been shown to have anti-inflammatory properties and can be used in the treatment of asthma. This compound has also been studied for its potential to act as an anti-tumor agent, and has been used in various cancer research studies.

Avantages Et Limitations Des Expériences En Laboratoire

The major advantage of using 4-BDFM-2M-2H-1,2,3-T in laboratory experiments is its ability to inhibit the activity of cytochrome P450 enzymes. This inhibition can lead to increased drug efficacy and reduced side effects. Additionally, 4-BDFM-2M-2H-1,2,3-T has been shown to have anti-inflammatory properties and can be used in the treatment of asthma. However, this compound is not suitable for use in humans due to its potential toxicity.

Orientations Futures

The potential applications of 4-BDFM-2M-2H-1,2,3-T are vast and there are many possible future directions for this compound. These include further research into its potential as an anti-tumor agent, its use as an inhibitor of cytochrome P450 enzymes, and its potential to be used in the treatment of asthma. Additionally, further research into its biochemical and physiological effects could yield new and innovative uses for this compound.

Méthodes De Synthèse

4-BDFM-2M-2H-1,2,3-T can be synthesized by a two-step reaction. The first step involves the reaction of 4-bromo-2-methyl-2H-1,2,3-triazole with difluoromethylmagnesium bromide in dichloromethane. The second step involves the reaction of the resulting intermediate with sodium azide in dichloromethane to form 4-BDFM-2M-2H-1,2,3-T. This method of synthesis has been proven to be efficient and cost-effective, and is suitable for large-scale production.

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-bromo-5-(difluoromethyl)-2-methyl-2H-1,2,3-triazole involves the reaction of 4-bromo-5-(chloromethyl)-2-methyl-2H-1,2,3-triazole with difluoromethyl magnesium bromide.", "Starting Materials": [ "4-bromo-5-(chloromethyl)-2-methyl-2H-1,2,3-triazole", "difluoromethyl magnesium bromide" ], "Reaction": [ "Add difluoromethyl magnesium bromide to a solution of 4-bromo-5-(chloromethyl)-2-methyl-2H-1,2,3-triazole in anhydrous ether", "Stir the reaction mixture at room temperature for several hours", "Quench the reaction with water and extract the organic layer with ether", "Dry the organic layer over anhydrous magnesium sulfate", "Filter and concentrate the organic layer to obtain the desired product" ] }

Numéro CAS

2703774-40-5

Formule moléculaire

C4H4BrF2N3

Poids moléculaire

212

Pureté

95

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.